(5-phenyl-1H-pyrazol-3-yl)methanol
Overview
Description
(5-phenyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C10H10N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a hydroxymethyl group at the 3-position.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a pyrazole derivative showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can potentially affect the raf–mek–erk cascade, which is intimately involved in the regulation of cell cycle progression and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of similar pyrazole derivatives have been studied .
Result of Action
Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the supramolecular environment, especially in the self-assembly of pyrazole derivatives, can affect their properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often involve the use of ethanol as a solvent and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: (5-phenyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Nitro-substituted or halogen-substituted derivatives of this compound.
Scientific Research Applications
(5-phenyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.
(5-phenyl-1H-pyrazol-3-yl)carboxylic acid: Oxidized form of (5-phenyl-1H-pyrazol-3-yl)methanol.
(5-phenyl-1H-pyrazol-3-yl)amine: Amine derivative of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a hydroxymethyl group on the pyrazole ring allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRIGBFLNPXQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303824 | |
Record name | 5-Phenyl-1H-pyrazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-19-3 | |
Record name | 5-Phenyl-1H-pyrazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179057-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-1H-pyrazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-phenyl-1H-pyrazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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